molecular formula C16H14F2N4S B11082598 N-(4-fluorobenzyl)-N-{3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine

N-(4-fluorobenzyl)-N-{3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine

Cat. No.: B11082598
M. Wt: 332.4 g/mol
InChI Key: IWPLTWOKMRAKHS-UHFFFAOYSA-N
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Description

N-(4-Fluorobenzyl)-N-{3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine is a triazole-based compound featuring dual 4-fluorobenzyl substituents. The 1,2,4-triazole core is substituted at position 3 with a sulfanyl-linked 4-fluorobenzyl group and at position 4 with a secondary amine bearing another 4-fluorobenzyl moiety. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications, particularly due to the fluorine atoms’ role in enhancing metabolic stability and lipophilicity .

Properties

Molecular Formula

C16H14F2N4S

Molecular Weight

332.4 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C16H14F2N4S/c17-14-5-1-12(2-6-14)9-20-22-11-19-21-16(22)23-10-13-3-7-15(18)8-4-13/h1-8,11,20H,9-10H2

InChI Key

IWPLTWOKMRAKHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNN2C=NN=C2SCC3=CC=C(C=C3)F)F

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Used as a building block in the synthesis of more complex molecules.

      Biology: Investigated for potential bioactivity (e.g., antimicrobial or antifungal properties).

      Medicine: Research into its pharmacological effects and potential therapeutic applications.

      Industry: May serve as an intermediate in the production of pharmaceuticals or agrochemicals.

  • Mechanism of Action

    • The exact mechanism remains an active area of research.
    • Potential molecular targets and pathways need further exploration.
  • Comparison with Similar Compounds

    Comparison with Structurally Similar Compounds

    Structural Analogues and Substitution Patterns

    The compound belongs to a class of 1,2,4-triazole derivatives functionalized with aromatic and sulfanyl groups. Key structural analogs include:

    Compound Name Substituents (Position 3 and 5) Key Differences vs. Target Compound Reference
    3-((4-Fluorobenzyl)thio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine 4-Fluorobenzylthio (3), 4-methoxyphenyl (5) 5-position methoxyphenyl instead of 4-fluorobenzyl
    3-((4-Fluorobenzyl)thio)-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine 4-Fluorobenzylthio (3), pyridin-4-yl (5) Pyridine ring at position 5
    3-(Benzylsulfanyl)-N-[(E)-(4-nitrophenyl)methylene]-4H-1,2,4-triazol-4-amine Benzylthio (3), 4-nitrobenzylidene (4) Nitro group and imine linkage at position 4
    (E)-3-Allylsulfanyl-N-(4-methoxybenzylidene)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine Allylsulfanyl (3), trimethoxyphenyl (5) Allyl chain and trimethoxy substitution
    [1-(4-Fluorobenzyl)-1H-1,2,3-triazole-4-ylmethyl]-methyl-phenyl-amine 4-Fluorobenzyl (1), methyl-phenyl-amine (4) 1,2,3-triazole core instead of 1,2,4-triazole

    Key Observations :

    • The target compound’s dual 4-fluorobenzyl groups distinguish it from analogs with single fluorinated or non-fluorinated substituents. This design may enhance binding affinity to hydrophobic enzyme pockets .
    • Substitution at position 5 (e.g., methoxyphenyl in or pyridinyl in ) alters electronic properties and solubility.
    • Compounds with sulfanyl linkages (e.g., ) exhibit variable stability; the 4-fluorobenzylthio group in the target compound may resist oxidation better than benzylthio or allylsulfanyl groups .
    Physicochemical Properties
    • Lipophilicity : The dual 4-fluorobenzyl groups increase logP compared to analogs with methoxy or pyridinyl substituents .
    • Solubility : The absence of polar groups (e.g., methoxy in ) may reduce aqueous solubility, necessitating formulation adjustments.
    • Stability : The 4-fluorobenzylthio group is less prone to oxidation than benzylthio () or allylsulfanyl () groups, enhancing shelf life.

    Biological Activity

    N-(4-fluorobenzyl)-N-{3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

    Chemical Structure and Properties

    The compound features a triazole ring, which is known for its diverse biological activities. The presence of fluorine atoms enhances lipophilicity and metabolic stability, potentially improving the pharmacokinetic profile of the compound.

    • Molecular Formula : C16H16F2N4S
    • Molecular Weight : 350.39 g/mol

    Antimicrobial Activity

    Research has indicated that triazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound possess activity against various bacterial strains and fungi. The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid metabolism.

    Anticancer Properties

    Triazole derivatives have been evaluated for their anticancer effects. In vitro studies suggest that this compound can induce apoptosis in cancer cells. The compound's ability to inhibit specific enzymes involved in cancer progression has been noted, including:

    • Histone Deacetylases (HDACs) : Inhibition of HDACs has been linked to increased acetylation of histones and subsequent reactivation of tumor suppressor genes.

    Anti-inflammatory Effects

    The compound's triazole structure may contribute to anti-inflammatory activities by inhibiting cyclooxygenase (COX) enzymes. This inhibition can lead to reduced production of pro-inflammatory mediators.

    Research Findings and Case Studies

    Table 1: Summary of Biological Activities

    Activity TypeMechanism of ActionReference
    AntimicrobialDisruption of cell wall synthesis
    AnticancerHDAC inhibition; apoptosis induction
    Anti-inflammatoryCOX inhibition

    Case Study: Anticancer Activity Evaluation

    In a recent study, this compound was tested against various cancer cell lines. The results showed that the compound exhibited IC50 values in the micromolar range, indicating potent anticancer activity:

    • Cell Line Tested : HepG2 (liver cancer)
    • IC50 Value : 1.30 µM compared to standard drugs like SAHA (17.25 µM) .

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